Bicyclo[2.1.0]pent-1(4)-ene

Catalog No.
S15049330
CAS No.
66235-52-7
M.F
C5H6
M. Wt
66.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.1.0]pent-1(4)-ene

CAS Number

66235-52-7

Product Name

Bicyclo[2.1.0]pent-1(4)-ene

IUPAC Name

bicyclo[2.1.0]pent-1(4)-ene

Molecular Formula

C5H6

Molecular Weight

66.10 g/mol

InChI

InChI=1S/C5H6/c1-2-5-3-4(1)5/h1-3H2

InChI Key

CKOWDYTWJVQGAS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1C2

Bicyclo[2.1.0]pent-1(4)-ene is a bicyclic compound characterized by its unique structural arrangement, consisting of a five-membered ring with two carbon atoms forming a bridgehead and three additional carbon atoms. Its molecular formula is C5H8C_5H_8, and it has a molecular weight of approximately 68.117 g/mol. The compound is notable for its antiaromatic properties, which arise from the presence of a cyclic structure that does not satisfy Hückel's rule for aromaticity due to the presence of an unpaired electron in its pi system .

The compound can be represented using various structural formulas, including its InChIKey (MHLPKAGDPWUOOT-UHFFFAOYSA-N) and CAS Registry Number (185-94-4). Bicyclo[2.1.0]pent-1(4)-ene has garnered interest in organic chemistry due to its potential reactivity and applications in synthetic pathways.

, primarily due to its strained ring structure. Key reactions include:

  • Hydrogenation: The compound can undergo hydrogenation to yield bicyclo[2.1.0]pentane, releasing energy in the process with a standard enthalpy change (ΔrHΔ_rH^\circ ) of approximately -235 kJ/mol in liquid phase conditions .
  • Thermal Reactions: Studies have shown that bicyclo[2.1.0]pentane can undergo thermal reactions that lead to the formation of different products, including isomerization and cycloaddition reactions .
  • Cycloaddition: Bicyclo[2.1.0]pent-1(4)-ene can react with other alkenes or cyclopropanes in [5+2] cycloaddition reactions, showcasing its utility in synthetic organic chemistry .

Research into the biological activity of bicyclo[2.1.0]pent-1(4)-ene is limited, but its derivatives have been investigated for potential pharmacological properties. The unique structural features may contribute to interactions with biological targets, although specific studies detailing these interactions remain sparse.

Several synthesis methods for bicyclo[2.1.0]pent-1(4)-ene have been reported:

  • Diels-Alder Reactions: One common method involves the Diels-Alder reaction using appropriate dienophiles, which can yield bicyclic structures including bicyclo[2.1.0]pent-1(4)-ene as products.
  • Thermal Isomerization: Thermal isomerization of related compounds such as bicyclo[2.1.0]pent-2-ene has also been utilized to produce bicyclo[2.1.0]pent-1(4)-ene under controlled conditions .

Interaction studies involving bicyclo[2.1.0]pent-1(4)-ene focus on its reactivity with other compounds and its behavior under various conditions:

  • Reactivity with Electrophiles: Bicyclo[2.1.0]pent-1(4)-ene can act as a nucleophile in reactions with electrophiles, leading to various substitution products.
  • Electronic Structure Analysis: Advanced computational methods such as CASPT2-g3 and CASSCF electronic structure calculations have been employed to understand the reactivity patterns and electronic properties of bicyclo[2.1.0]pentane derivatives, providing insights into their chemical behavior under different conditions .

Bicyclo[2.1.0]pent-1(4)-ene shares similarities with several other bicyclic compounds, each exhibiting unique properties:

Compound NameMolecular FormulaStructural FeaturesUnique Properties
Bicyclo[2.1.0]pentaneC5H8Saturated version of bicyclo[2.1.0]pent-1(4)-eneNon-aromatic; more stable than its unsaturated counterpart
Bicyclo[3.3.0]octaneC8H14Larger ring system with more carbonsExhibits different reactivity due to larger strain
Bicyclo[3.2.0]heptaneC7H12Seven-membered ring structureDifferent stereochemistry and reactivity patterns
Bicyclo[2.2.0]hexaneC6H10Two bridged carbon atomsLess strain; more stable than bicyclo[2.1.0]pentane

Bicyclo[2.1.0]pent-1(4)-ene is unique due to its antiaromatic character and specific reactivity patterns that arise from its strained structure, making it an interesting subject for further research in organic synthesis and reaction mechanisms.

Radical chemistry has proven effective for introducing azido and heteroaryl groups into bicyclo[2.1.0]pent-1(4)-ene frameworks. A landmark development involves photoinduced copper-catalyzed three-component azidoarylation using arylthianthrenium salts (Scheme 1). The reaction employs rac-BINAP and Cu(MeCN)₄BF₄ under blue LED irradiation (450 nm), forming a photoactive copper-azide complex (rac-BINAPCuN₃) that absorbs up to 550 nm.

Mechanism and Scope

The catalytic cycle begins with single-electron reduction of the arylthianthrenium salt by excited rac-BINAPCuN₃, generating an aryl radical and copper(II)-azide intermediate. The aryl radical adds regioselectively to bicyclo[2.1.0]pent-1(4)-ene’s strained σ-bond, producing a homobenzyl radical that abstracts an azide group from the copper complex (Figure 1). This methodology tolerates:

  • Electron-deficient alkenes: Fumaronitrile derivatives react with 83% yield
  • Tetrasubstituted alkenes: Sterically congested substrates achieve 67% yield
  • Heteroaromatic systems: Pyridine- and thiophene-based thianthrenium salts provide 58–72% yields
Substrate TypeYield (%)Selectivity (syn:anti)
Monosubstituted921:1
Disubstituted853:2
Electron-deficient834:1
Heteroaromatic722:1

Table 1. Performance of copper-catalyzed azidoarylation across substrate classes.

Radical clock experiments using cyclopropane-substituted analogs demonstrate rapid radical recombination (k ≈ 5 × 10⁷ s⁻¹), confirming the proposed mechanism. Hydrogen abstraction from bicyclo[2.1.0]pentane derivatives by trichloromethyl or tert-butoxyl radicals also generates cyclopent-3-enyl radicals, as characterized by EPR spectroscopy.

The bicyclo[2.1.0]pent-1(4)-ene framework, commonly known as the "housane" structure, has emerged as a valuable rigid scaffold in medicinal chemistry due to its unique three-dimensional architecture and high ring strain energy of approximately 65-68 kcal/mol [1] [2]. This strained bicyclic system offers precise positioning of functional groups in three-dimensional space, making it an attractive alternative to conventional flat aromatic systems in drug development [3] [4].

The rigid nature of the bicyclo[2.1.0]pentane scaffold provides several advantages over traditional aromatic bioisosteres. Unlike conventional medicines that typically feature planar molecular architectures, the housane framework forces substituents into defined spatial orientations, potentially enhancing selectivity and binding affinity to biological targets [3]. The saturated nature of the bicyclic system also contributes to increased metabolic stability compared to aromatic counterparts, as saturated alkane molecules generally exhibit lower reactivity and longer half-lives in biological systems [3].

Physicochemical studies have demonstrated that bicyclo[2.1.0]pentane derivatives maintain favorable drug-like properties while offering improved three-dimensional molecular recognition. The bicyclic framework does not significantly affect the pKa values of corresponding derivatives and only slightly increases hydrophilicity by 0.07-0.25 Log P units compared to cyclopentane analogs [5]. This property profile makes housane derivatives particularly suitable for pharmaceutical applications where maintaining solubility and permeability characteristics is crucial.

X-ray crystallographic studies reveal that both cis- and trans-1,3-disubstituted housanes can be considered as flattened analogs of corresponding cyclopentane derivatives with a fixed envelope conformation of the five-membered ring [5]. This structural rigidity eliminates conformational flexibility, which can lead to more predictable pharmacokinetic properties and potentially reduced entropy penalties upon target binding.

Cross-Coupling Reactions for Quaternary Carbon Center Formation

The development of cross-coupling methodologies for bicyclo[2.1.0]pent-1(4)-ene derivatives has opened new avenues for the formation of quaternary carbon centers, which remain among the most challenging synthetic targets in organic chemistry [6] [7]. The inherent strain of the bicyclic system provides unique reactivity patterns that can be exploited for selective bond formation.

Palladium-catalyzed bridge cross-coupling reactions have been successfully developed for bicyclo[1.1.0]butane systems, with potential applications extending to bicyclo[2.1.0]pentane derivatives [6]. These reactions utilize directed metalation followed by palladium-catalyzed cross-coupling, enabling late-stage functionalization of the strained bicyclic core. The optimal conditions typically involve organolithium reagents for metalation followed by transmetalation to zinc chloride, which then undergoes Negishi coupling with aryl halides in the presence of palladium catalysts and appropriate phosphine ligands such as CyJPhos [6].

The formation of quaternary carbon centers through strain-release mechanisms has been demonstrated through various approaches. Stereoselective synthesis via sequential [2+1] and [2+2] cycloadditions provides access to highly functionalized bicyclo[2.1.0]pentanes with excellent diastereoselectivity (>95:5 dr) [8]. This methodology begins with silver- or gold-catalyzed cyclopropenation of alkynes followed by visible-light-mediated [2+2] photocycloaddition with electron-deficient alkenes.

The key to successful quaternary carbon formation lies in the precise control of reaction conditions. Blue LED irradiation at low temperatures (-40°C) using high-energy photocatalysts such as [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ enables efficient energy transfer to the cyclopropene substrate, generating the reactive triplet diradical intermediate necessary for cycloaddition [8]. The regioselectivity of these reactions is attributed to the stabilization of benzylic radicals, leading to preferential formation of products where the electron-deficient alkene approaches from the sterically less hindered face.

Role in Polycyclic Natural Product Synthesis

Bicyclo[2.1.0]pent-1(4)-ene derivatives serve as crucial intermediates in the synthesis of complex polycyclic natural products, particularly those containing strained ring systems [9] [10]. The strain-release reactivity of these bicyclic systems provides a powerful driving force for subsequent transformations, enabling the construction of challenging molecular architectures found in natural products.

The application of strain-release [2π+2σ] cycloadditions has been demonstrated in the synthesis of bicyclo[2.1.1]hexane derivatives, which serve as key intermediates in natural product synthesis [9]. These reactions operate through energy transfer mechanisms, generating triplet diradical intermediates that undergo selective bond formation to construct the desired polycyclic frameworks. The energy transfer approach represents a new strategy for strain-release-driven transformations, offering complementary selectivity to traditional thermal methods.

Biosynthetic pathway studies have revealed the role of bicyclic intermediates in the formation of complex natural products through tandem isomerization and pericyclic reactions [10]. The controlled enzymatic transformation of conjugated polyenes through bicyclic intermediates demonstrates the biological relevance of these strained systems in natural product biosynthesis. Understanding these pathways provides insight into designing synthetic routes that mimic biological processes.

The thermal reactivity of bicyclo[2.1.0]pentane derivatives has been extensively studied, revealing multiple reaction pathways including isomerization to cyclopentene, conversion to 1,4-pentadiene, and cycloaddition reactions with electron-deficient alkenes such as fumaronitrile [11]. These transformations proceed through biradical intermediates and can be controlled through careful selection of reaction conditions and substrates.

Functionalization Strategies for Heterocycle Incorporation

The incorporation of heterocycles into bicyclo[2.1.0]pent-1(4)-ene frameworks represents a significant challenge in synthetic organic chemistry, requiring specialized methodologies that can accommodate the high ring strain and unique reactivity of these systems [12] [13]. Several innovative approaches have been developed to address this challenge.

Enantioselective formal (3+3) cycloaddition reactions with nitrones have emerged as a powerful method for incorporating nitrogen-containing heterocycles into bicyclic frameworks [12]. This methodology employs asymmetric Lewis acid catalysis using Co(OTf)₂ in combination with PyIPI ligands to achieve excellent enantioselectivity (up to 99% ee) and high yields (80-99%). The reaction proceeds through a mechanism involving coordination of the Lewis acid to both the bicyclic substrate and the nitrone, followed by stereoselective cyclization.

The optimization of heterocycle incorporation requires careful consideration of reaction conditions. Low temperatures and appropriate solvent systems are crucial for maintaining the integrity of the strained bicyclic system while promoting selective bond formation. The use of tridentate nitrogen ligands such as PyIPI provides superior enantiocontrol compared to traditional bidentate systems, with the extended coordination sphere offering enhanced discrimination between enantiotopic faces [12].

Borylated bicyclic systems have demonstrated unique reactivity patterns for heterocycle incorporation [13]. The presence of the carbon-boron bond enables subsequent functionalization through various coupling reactions, providing modular access to diverse heterocyclic derivatives. The photo-ene reaction of geminal disubstituted alkenes leads to the formation of trisubstituted cyclopentanes with excellent diastereoselectivity, demonstrating the potential for controlled stereochemical outcomes in these transformations.

The development of functionalization strategies for bicyclo[2.1.0]pent-1(4)-ene derivatives continues to evolve, with new methodologies emerging that exploit the unique reactivity patterns of these strained systems. The combination of strain-release reactivity, precise stereochemical control, and the ability to incorporate diverse functional groups makes these compounds valuable intermediates in complex molecule synthesis.

Research Findings Summary:

Application AreaKey MethodYield RangeStereoselectivityStrain Energy
Medicinal Chemistry ScaffoldsRigid three-dimensional positioning60-85%Diastereoselective65-68 kcal/mol
Cross-Coupling ReactionsPalladium-catalyzed bridge coupling28-71%VariableN/A
Quaternary Carbon Formation[2+1]/[2+2] cycloaddition sequence51-71%>95:5 drN/A
Natural Product SynthesisStrain-release cycloadditions40-80%Substrate dependentHigh strain release
Heterocycle IncorporationEnantioselective (3+3) cycloaddition80-99%99% eeN/A

XLogP3

0.5

Exact Mass

66.0469501914 g/mol

Monoisotopic Mass

66.0469501914 g/mol

Heavy Atom Count

5

Dates

Last modified: 08-11-2024

Explore Compound Types